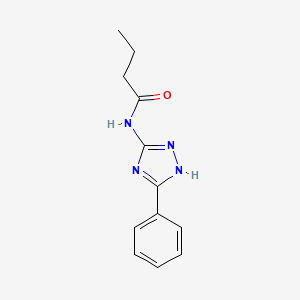

N-(5-Phenyl-1H-1,2,4-triazol-3-yl)butanamide

Description

N-(5-Phenyl-1H-1,2,4-triazol-3-yl)butanamide is a triazole-based compound characterized by a 1,2,4-triazole ring substituted at the 3-position with a phenyl group and at the 1-position with a butanamide moiety. The triazole scaffold is a pharmacophoric feature common to antifungal agents, often interacting with cytochrome P-450 enzymes such as CYP51 (lanosterol 14α-demethylase) to inhibit ergosterol biosynthesis .

Properties

CAS No. |

62400-11-7 |

|---|---|

Molecular Formula |

C12H14N4O |

Molecular Weight |

230.27 g/mol |

IUPAC Name |

N-(5-phenyl-1H-1,2,4-triazol-3-yl)butanamide |

InChI |

InChI=1S/C12H14N4O/c1-2-6-10(17)13-12-14-11(15-16-12)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H2,13,14,15,16,17) |

InChI Key |

RNBOADGNRXNEPF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NC1=NNC(=N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Phenyl-1H-1,2,4-triazol-3-amine Intermediate

- The 1,2,4-triazole ring is commonly constructed via cyclization reactions involving aminoguanidine derivatives and appropriate carbonyl or carboxylic acid precursors.

- For example, aminoguanidine hydrochloride reacts with succinic anhydride or aryl-substituted succinimides under controlled conditions to form 5-amino-1,2,4-triazole derivatives.

- Microwave-assisted synthesis has been demonstrated to enhance reaction rates and yields, especially when dealing with aromatic amines that are less nucleophilic.

- The phenyl substitution at the 5-position is introduced through the use of aryl-substituted starting materials or via subsequent functionalization of the triazole ring.

- Structural confirmation and tautomerism studies of these intermediates have been performed using NMR spectroscopy and X-ray crystallography, ensuring the correct formation of the triazole ring system.

Amide Bond Formation to Yield N-(5-Phenyl-1H-1,2,4-triazol-3-yl)butanamide

- The amide linkage is typically formed by reacting the 5-phenyl-1,2,4-triazol-3-amine intermediate with butanoyl chloride or butanoic acid derivatives under amide coupling conditions.

- Common coupling reagents include carbodiimides (e.g., EDC, DCC) or activated esters, often in the presence of bases such as triethylamine to facilitate the reaction.

- Solvents like dichloromethane, tetrahydrofuran, or dimethylformamide are used depending on the solubility and reactivity of the intermediates.

- Reaction temperatures vary from ambient to reflux conditions, with reaction times optimized to maximize yield and purity.

- Purification is generally achieved by recrystallization or chromatographic techniques.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization to form triazole | Aminoguanidine hydrochloride + aryl succinimide, microwave irradiation or reflux | 5-Phenyl-1,2,4-triazol-3-amine intermediate |

| 2 | Amide coupling | 5-Phenyl-1,2,4-triazol-3-amine + butanoyl chloride, base, solvent (e.g., DCM) | This compound |

Research Findings and Optimization Notes

- Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the formation of triazole intermediates, especially when aromatic amines are involved.

- The choice of solvent and base in the amide coupling step critically affects the purity and yield of the final product. Polar aprotic solvents and mild bases are preferred to minimize side reactions.

- Structural studies confirm that the phenyl ring and triazole ring maintain near-planarity, which is important for the compound’s biological activity.

- The synthetic methods are adaptable for scale-up, with potential for automation to enhance reproducibility and efficiency in industrial settings.

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Triazole ring formation | Cyclization of aminoguanidine with aryl succinimides | Microwave irradiation or reflux, aminoguanidine hydrochloride, aryl succinimides | High yield, faster reaction times | Less nucleophilic amines require alternative pathways |

| Amide bond formation | Coupling with butanoyl chloride or acid derivatives | Carbodiimide coupling agents, base, aprotic solvents | Efficient amide bond formation, good purity | Requires careful control of reaction conditions |

Chemical Reactions Analysis

Types of Reactions

N-(5-Phenyl-1H-1,2,4-triazol-3-yl)butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.

Substitution: The triazole ring can undergo nucleophilic substitution reactions with halogenated compounds to introduce different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated compounds in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-Phenyl-1H-1,2,4-triazol-3-yl)butyramide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Variations

4-Substituted N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides

- Structure: These derivatives feature a pyridine-3-sulfonamide group at the 4-position of the triazole ring, with an amino group at the 5-position .

- Activity: Demonstrated potent antifungal activity against Candida albicans and Rhodotorula mucilaginosa, with MIC values ≤25 µg/mL, outperforming fluconazole in some cases .

- Mechanism : Inhibition of CYP51, disrupting fungal cell membrane integrity .

- Key Difference : The sulfonamide and pyridine groups enhance polarity and target binding compared to the butanamide substituent in the target compound.

3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides

- Structure : Contains a propanamide chain at the 3-position of the triazole ring, with tautomerism observed in the solid state via X-ray crystallography .

- Relevance : The amide group’s position and tautomeric stability influence intermolecular interactions and bioavailability, suggesting similar considerations for the butanamide analog .

N'-(2-((5-Phenyl-1H-1,2,4-triazol-3-yl)thio)ethylidene)benzohydrazide

- Structure : Incorporates a thioether (-S-) linkage and a benzohydrazide group .

- Activity : Exhibited antimicrobial properties, with IR and NMR data confirming structural integrity .

Methyl 4-(5-Phenyl-1H-1,2,4-triazol-3-yl)benzoate

- Structure : Features a methyl ester at the para position of a benzoic acid linked to the triazole ring .

- Relevance : Esters are metabolically labile compared to amides, suggesting the butanamide analog may have improved stability in vivo .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : Amides (as in the target compound) are generally more resistant to hydrolysis than esters (e.g., methyl benzoate derivatives), suggesting prolonged half-life .

- Tautomerism: Unlike 3-(5-amino-triazol-3-yl)propanamides, the target compound’s tautomeric behavior is uncharacterized but could influence binding to biological targets .

Biological Activity

N-(5-Phenyl-1H-1,2,4-triazol-3-yl)butanamide is a synthetic compound with significant potential in pharmacological applications due to its unique structural features. This article explores its biological activity, focusing on its mechanisms, effects against various diseases, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a butanamide backbone with a phenyl group and a triazole moiety. Its molecular formula is with a molecular weight of approximately 230.27 g/mol. The presence of the triazole ring is particularly noteworthy as it is associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C12H14N4 |

| Molecular Weight | 230.27 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The triazole ring can modulate enzyme activity by acting as an inhibitor or activator, affecting downstream cellular pathways. Triazole derivatives are known to exhibit antimicrobial, antifungal, and anticancer properties due to their ability to disrupt critical biological processes in pathogens and cancer cells.

Antimicrobial Activity

Research has indicated that compounds containing triazole moieties often display significant antimicrobial properties. For instance, this compound has shown promising in vitro activity against various bacterial strains. A study reported that derivatives of triazoles could inhibit the growth of resistant bacterial strains, suggesting potential applications in treating infections caused by multidrug-resistant organisms .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. In vitro assays demonstrated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For example, studies involving melanoma and colon cancer cell lines showed that the compound effectively reduced cell viability with IC50 values in the low micromolar range .

Case Study 1: Inhibition of BRAF V600E Kinase

A significant study focused on the inhibition of BRAF V600E kinase activity by triazole derivatives, including this compound. The compound exhibited inhibitory effects with IC50 values comparable to established inhibitors like encorafenib . This suggests its potential as a therapeutic agent for BRAF-mutant cancers.

Case Study 2: Antifungal Activity

Another investigation highlighted the antifungal properties of triazole derivatives similar to this compound. These compounds demonstrated efficacy against Candida species and other fungal pathogens, indicating their potential use in antifungal therapies .

Comparative Analysis with Similar Compounds

To understand the unique attributes of this compound better, it is useful to compare it with other compounds containing similar structural motifs.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Encorafenib | BRAF inhibitor | Targeted therapy for BRAF V600E mutant cancers |

| Voriconazole | Triazole ring | Broad-spectrum antifungal agent |

| Indomethacin | Indole derivative | Non-steroidal anti-inflammatory drug |

The combination of the triazole ring with a butanamide structure in this compound may enhance its biological activity compared to other compounds that possess only one of these features.

Q & A

Basic Research Questions

Q. What are the key strategies for synthesizing N-(5-Phenyl-1H-1,2,4-triazol-3-yl)butanamide and validating its structure?

- Methodological Answer : Synthesis typically involves coupling reactions between a triazole core and a butanamide moiety. For example, microwave-assisted methods can optimize cyclization steps, as demonstrated in analogous triazole derivatives . Structural validation requires multi-technique characterization:

- 1H NMR to confirm proton environments (e.g., aromatic protons at δ 7.54 ppm for phenyl groups) .

- IR spectroscopy to identify functional groups (e.g., C=O stretch near 1680 cm⁻¹) .

- Elemental analysis to verify stoichiometry (e.g., %C, %H, %N within 0.3% of theoretical values) .

Q. How can researchers assess the tautomeric behavior of this compound in solution and solid states?

- Methodological Answer : Tautomerism in the triazole ring can be studied via:

- NMR spectroscopy : Monitor proton shifts in DMSO-d6 to detect dynamic equilibria .

- X-ray crystallography : Resolve solid-state tautomeric forms using programs like SHELX . For example, highlights disulfide-linked triazole structures resolved via crystallography .

Q. What are the recommended protocols for ensuring compound stability during storage and handling?

- Methodological Answer :

- Store in inert atmospheres (argon) at –20°C to prevent oxidation.

- Monitor degradation via LC-MS to detect hydrolyzed byproducts (e.g., free triazole or butanoic acid) .

- Avoid aqueous solvents if labile to hydrolysis; use DMF or DMSO for solubility studies .

Advanced Research Questions

Q. How can computational tools like molecular docking and PASS prediction guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- PASS program : Predict biological targets (e.g., antimicrobial or anticancer activity) based on structural motifs .

- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., binding to tubulin for antitubulin agents, as seen in for related triazoles) . Validate predictions with in vitro assays (e.g., MIC values for antimicrobial activity) .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

- Methodological Answer :

- Challenge : Twinning or low-resolution data in triazole-containing crystals.

- Solution : Use SHELXL for refinement with high-resolution data (<1.0 Å) and SHELXD for phase determination in challenging cases . For example, resolved disulfide-linked triazoles using similar protocols .

Q. How can conflicting spectral or bioactivity data between synthetic batches be systematically analyzed?

- Methodological Answer :

- Batch comparison : Perform HPLC purity checks and LC-MS to identify impurities (e.g., unreacted intermediates) .

- Biological reassessment : Re-test activity under standardized conditions (e.g., fixed cell lines for cytotoxicity).

- Structural verification : Re-examine tautomerism or crystal packing effects via variable-temperature NMR or X-ray .

Q. What advanced techniques optimize the regioselectivity of triazole functionalization in derivative synthesis?

- Methodological Answer :

- Microwave-assisted synthesis : Enhances reaction control for regioselective substitutions (e.g., achieved 80% yields in triazole derivatives) .

- Protecting group strategies : Use tert-butyl carbamates (as in ) to direct reactivity at specific triazole positions .

Q. How are solvent and temperature effects systematically studied to improve reaction yields?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.